Cas no 1024413-57-7 (N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide)

N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide
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- MDL: MFCD00955384
- インチ: 1S/C19H17N3O2/c1-13-9-10-17(16(20)12-13)22-18(23)15-8-5-11-21-19(15)24-14-6-3-2-4-7-14/h2-12H,20H2,1H3,(H,22,23)
- InChIKey: BFDUWQDHWTUXDX-UHFFFAOYSA-N
- ほほえんだ: C1(OC2=CC=CC=C2)=NC=CC=C1C(NC1=CC=C(C)C=C1N)=O
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB162694-5 g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide |
1024413-57-7 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB162694-10 g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide |
1024413-57-7 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB162694-10g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide; . |
1024413-57-7 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB162694-1g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide; . |
1024413-57-7 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB162694-1 g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide |
1024413-57-7 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB162694-5g |
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide; . |
1024413-57-7 | 5g |
€377.50 | 2024-06-10 |
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamideに関する追加情報
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide (CAS No. 1024413-57-7): An Emerging Compound in Medicinal Chemistry
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide (CAS No. 1024413-57-7) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide is characterized by a pyridine ring substituted with a phenoxyl group and an amide functionality attached to an amino-substituted benzene ring. This intricate arrangement of functional groups imparts the compound with a diverse range of biological properties, making it a valuable candidate for drug development.
Recent research has highlighted the potential of N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. These findings suggest that it may have therapeutic potential in conditions such as rheumatoid arthritis and other autoimmune diseases.
The pharmacokinetic profile of N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide has also been extensively studied. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and a favorable safety profile. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
Beyond its therapeutic applications, N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide has also been explored for its potential as a research tool in biochemical and pharmacological studies. Its ability to selectively target specific enzymes and receptors makes it a valuable probe for investigating cellular processes and signaling pathways. This dual utility as both a therapeutic agent and a research tool underscores its significance in the field of medicinal chemistry.
In conclusion, N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide (CAS No. 1024413-57-7) represents an exciting advancement in the development of novel therapeutics. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising candidate for further investigation and potential clinical application. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the treatment of various diseases.
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